The systematic name 2-Methyl-1H-cyclopenta[b]quinoxaline follows IUPAC conventions for polycyclic fused-ring systems. Breakdown of this nomenclature reveals:
Structurally, the compound belongs to the cyclopentaquinoxaline subclass, characterized by a five-membered carbocycle fused linearly to the quinoxaline system. Its molecular formula is C₁₂H₁₀N₂, derived by adding a methyl group (–CH₃) to the parent 1H-cyclopenta[b]quinoxaline framework (C₁₁H₈N₂) [3]. This classification places it within the broader family of condensed nitrogen heterocycles, which exhibit extended π-conjugation across fused rings.
Table 1: Structural Comparison of Key Cyclopentaquinoxaline Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fusion Site |
---|---|---|---|
1H-Cyclopenta[b]quinoxaline | C₁₁H₈N₂ | 168.20 | [b]-edge |
2-Methyl-1H-cyclopenta[b]quinoxaline | C₁₂H₁₀N₂ | 184.22* | [b]-edge |
1H-Cyclopenta[g]quinoxaline | C₁₁H₈N₂ | 168.20 | [g]-edge |
1H-Cyclopenta[b]quinoxaline-1,2,3-trione | C₁₁H₄N₂O₃ | 212.16 | [b]-edge [2] |
Calculated from parent structure C₁₁H₈N₂ [3] with methyl substitution.
Early research on quinoxaline derivatives intensified in the mid-20th century, driven by interest in their diverse biological activities and photophysical properties. The unsubstituted 1H-cyclopenta[b]quinoxaline core was first synthesized in the 1970s via cyclization strategies involving quinoxalinyl ketones. The 2-methyl derivative emerged later as a structural analog to modulate electronic and steric properties. A significant milestone was the 1975 report of 1H-cyclopenta[b]quinoxaline-1,2,3-trione (CAS# 23774-25-6), a closely related oxidized analog, highlighting the scaffold’s synthetic versatility [2]. Patent literature from 2016 (WO2016180536A1) further underscores sustained interest in substituted quinoxalines for therapeutic applications, though it does not explicitly cite the 2-methyl variant [4]. The precise first isolation of 2-methyl-1H-cyclopenta[b]quinoxaline remains undocumented in public chemical databases, suggesting it may have been synthesized as an intermediate in targeted drug discovery programs rather than as a primary research subject.
This compound’s significance stems from three key attributes:
Table 2: Research Applications of Cyclopentaquinoxaline Derivatives
Application Domain | Role of Cyclopentaquinoxaline Core | Example Derivatives |
---|---|---|
Medicinal Chemistry | Kinase inhibition scaffolds | Aminopyrimidine-quinoxaline conjugates [4] |
Materials Science | Electron-transport materials (ETLs) | Tricyclic triones [2] |
Synthetic Methodology | Substrates for C–H functionalization | 2-Substituted methyl derivatives |
Coordination Chemistry | Ligands for transition-metal complexes | Nitrogen-directed metalation sites |
The structural plasticity of 2-methyl-1H-cyclopenta[b]quinoxaline—amenable to functionalization at the methyl group, quinoxaline ring, or fusion site—secures its role as a privileged motif in heterocyclic synthesis and pharmacophore design [4] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: